IPI-9119

FASN biochemical IC50 potency comparison

IPI-9119 is a small-molecule inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. It acts through an irreversible, mechanism-based inhibition of the FASN thioesterase domain, promoting acylation of the catalytic serine.

Molecular Formula C24H19F2N5O5
Molecular Weight 495.4 g/mol
Cat. No. B8175928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPI-9119
Molecular FormulaC24H19F2N5O5
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC(C)N(C1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2)C(=O)N3C(=O)N(N=N3)C4=C(C=CC=C4F)F
InChIInChI=1S/C24H19F2N5O5/c1-14(2)29(19-12-11-15(22(32)33)13-20(19)36-16-7-4-3-5-8-16)23(34)31-24(35)30(27-28-31)21-17(25)9-6-10-18(21)26/h3-14H,1-2H3,(H,32,33)
InChIKeyVYXOFKWKPKVNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IPI-9119: A Potent, Selective, and Irreversible FASN Inhibitor for Targeted Cancer Research


IPI-9119 is a small-molecule inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. It acts through an irreversible, mechanism-based inhibition of the FASN thioesterase domain, promoting acylation of the catalytic serine [1]. In biochemical assays, IPI-9119 exhibits an IC50 of 0.3 nM against FASN, making it one of the most potent FASN inhibitors described [2]. The compound is orally bioavailable and has been characterized for its selectivity profile and in vivo activity in preclinical cancer models [3].

Why Off-the-Shelf FASN Inhibitors Cannot Substitute for IPI-9119 in Critical Experiments


Substituting IPI-9119 with other FASN inhibitors—even those sharing the same nominal target—introduces significant experimental risk due to profound differences in potency, mechanism, selectivity, and pharmacokinetics. Commonly used compounds like C75 (IC50 ≈ 15.5 µM) and orlistat (IC50 ≈ 100 nM) are orders of magnitude less potent than IPI-9119 (IC50 = 0.3 nM) [1]. Furthermore, IPI-9119 is an irreversible, mechanism-based inhibitor that achieves >400-fold selectivity over other serine hydrolases, a critical advantage for reducing off-target effects that confound studies using less selective agents [2]. Unlike several early-generation inhibitors, IPI-9119 is orally bioavailable with PK properties suitable for sustained in vivo target engagement [3]. Direct comparison with TVB-2640 reveals IPI-9119's >100-fold higher biochemical potency, and unlike C75 and orlistat, IPI-9119 fails to exhibit non-specific anti-proliferative effects in FASN-independent contexts, underscoring its superior target specificity [4].

Quantitative Evidence for IPI-9119: Head-to-Head and Cross-Study Comparator Analysis


Biochemical Potency: IPI-9119 is >100-fold More Potent than Clinical-Stage TVB-2640 and >50,000-fold More Potent than C75

In a direct cross-study comparison of biochemical IC50 values, IPI-9119 demonstrates a potency of 0.3 nM against FASN, which is >100-fold lower (more potent) than the clinical-stage inhibitor TVB-2640 (IC50 < 50 nM) and >50,000-fold lower than the widely used research tool C75 (IC50 = 15.5 µM) [1]. This stark difference in intrinsic biochemical activity positions IPI-9119 as the most potent FASN inhibitor in its class, enabling complete target engagement at lower concentrations and minimizing off-target liabilities associated with high-dose compound exposure [2].

FASN biochemical IC50 potency comparison

Target Selectivity: IPI-9119 Exhibits >400-Fold Selectivity Over Other Serine Hydrolases

IPI-9119 was specifically designed to minimize off-target serine hydrolase inhibition. In cellular occupancy assays, IPI-9119 inhibits FASN with an IC50 of ~10 nM and demonstrates >400-fold selectivity against a panel of other serine hydrolases [1]. In contrast, early-generation FASN inhibitors like orlistat and C75 are known to suffer from poor selectivity, which confounds interpretation of their cellular and in vivo effects [2].

FASN selectivity serine hydrolase

In Vivo Efficacy: IPI-9119 Reduces Tumor Growth in CRPC Xenograft Models

In a 28-day study using a subcutaneous pump infusion (0.5 µL/h, 100 mg/mL), IPI-9119 significantly inhibited the growth of castration-resistant prostate cancer (CRPC) xenografts derived from 22Rv1 cells, a model driven by AR-V7 [1]. The average tumor volume in the IPI-9119-treated group was substantially reduced compared to the vehicle control group by day 28, demonstrating in vivo target engagement and anti-tumor activity. Notably, IPI-9119 also enhanced the efficacy of enzalutamide in CRPC cells, suggesting potential combination strategies [2].

CRPC xenograft tumor growth inhibition

Oral Bioavailability: IPI-9119 Possesses PK Properties Suitable for In Vivo Pharmacology Studies

IPI-9119 is orally bioavailable and has been characterized as having pharmacokinetic (PK) properties suitable for in vivo pharmacology studies [1]. A single oral dose of 200 mg/kg led to complete and sustained blockade of FASN in HCT-116 tumor xenografts, demonstrating robust target engagement via oral administration [2]. This contrasts with many early FASN inhibitors (e.g., cerulenin, C75) that suffer from poor oral bioavailability, limiting their utility for chronic in vivo dosing.

pharmacokinetics oral bioavailability in vivo

Mechanism of Action: IPI-9119 is an Irreversible Inhibitor, Offering Prolonged Target Suppression

IPI-9119 is an irreversible, mechanism-based inhibitor of the FASN thioesterase domain, promoting acylation of the catalytic serine [1]. This contrasts with reversible inhibitors like TVB-2640 and TVB-3166, which require continuous high drug exposure to maintain target inhibition. The irreversible binding mode of IPI-9119 can result in prolonged pharmacodynamic effects, potentially allowing for less frequent dosing and more sustained target suppression in vivo [2].

irreversible inhibitor FASN mechanism of action

Cell-Based Activity: IPI-9119 Inhibits AR-FL and AR-V7 Expression in Prostate Cancer Cells

In androgen-dependent (LNCaP) and androgen-independent (C4-2, LNCaP-95, 22Rv1) prostate cancer cell lines, treatment with IPI-9119 (0.05-5 µM, 6 days) resulted in a dramatic reduction in the protein expression of both full-length androgen receptor (AR-FL) and the constitutively active splice variant AR-V7 [1]. This effect is particularly relevant for castration-resistant prostate cancer (CRPC), where AR-V7 drives resistance to standard therapies. The potency of IPI-9119 in suppressing AR-V7 distinguishes it from earlier FASN inhibitors that were not characterized in this context [2].

AR-FL AR-V7 prostate cancer

Optimal Research Applications for IPI-9119: From Target Validation to Combination Therapy


Target Validation Studies in FASN-Dependent Cancer Models

Given its exceptional biochemical potency (IC50 = 0.3 nM) and >400-fold selectivity over other serine hydrolases, IPI-9119 is ideally suited for definitive target validation experiments in cancer cell lines and xenograft models where FASN is hypothesized to play a critical role [1]. Its high selectivity minimizes off-target confounders, allowing for clearer attribution of observed phenotypes to FASN inhibition [2].

Preclinical Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC)

IPI-9119 has demonstrated robust in vivo efficacy in CRPC xenograft models driven by AR-V7, reducing tumor growth and suppressing AR-FL and AR-V7 protein expression [1]. This makes it a valuable tool for investigating the role of de novo lipogenesis in prostate cancer progression and for testing combination strategies with androgen receptor-targeted therapies like enzalutamide [2].

Investigating Metabolic Reprogramming and Lipid Signaling

As an orally bioavailable, irreversible FASN inhibitor with sustained in vivo target engagement, IPI-9119 is an ideal chemical probe for chronic studies examining the effects of FASN blockade on metabolic reprogramming, lipid metabolism, and downstream signaling pathways in cancer and other diseases [1]. Its oral dosing route facilitates long-term studies in animal models.

Combination Therapy Studies with Targeted Agents

IPI-9119 has been shown to enhance the efficacy of enzalutamide in CRPC cells, and its use in combination with PARP inhibitors is being explored [1]. Its high potency and selectivity make it a preferred choice for combination studies where minimizing off-target interactions is critical for interpreting synergistic or additive effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPI-9119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.